(2-Nitroethyl)benzene

Catalog No.
S574252
CAS No.
6125-24-2
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Nitroethyl)benzene

Problem: Phenethylamine synthesis often relies on genotoxic β-nitrostyrene, causing polymerization and complex reduction. Solution: (2-Nitroethyl)benzene is a fully saturated, stable masked amine that withstands harsh conditions and reduces cleanly.

  • Eliminates genotoxic nitrovinyl intermediates, simplifying compliance.
  • Shelf-stable; no polymerization, enabling bulk storage.
  • Bypasses amine protection steps, reducing synthesis cost/time.
  • Single-site reduction benchmark for catalyst evaluation.

CAS Number

6125-24-2

Product Name

(2-Nitroethyl)benzene

IUPAC Name

2-nitroethylbenzene

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

XAWCLWKTUKMCMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC[N+](=O)[O-]

Synonyms

1-(PHENYL) 2-NITROETHANE;PHENYLNITROETHANE;Benzene, (2-nitroethyl)-;3-Nitroethylbenzene;nitro-phenylethane,1-nitro-2-phenylethane;1-Nitro-2-phenylethane;Nsc23854;1-(2-Nitroethyl)benzene

Canonical SMILES

C1=CC=C(C=C1)CC[N+](=O)[O-]

The exact mass of the compound (2-Nitroethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23854. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

(2-Nitroethyl)benzene (CAS 6125-24-2) is a fully saturated aromatic nitroalkane widely utilized as a stable, versatile precursor for phenethylamine derivatives and complex alkaloids. Unlike its unsaturated counterparts, this compound features a fully saturated ethyl linker, which fundamentally alters its reactivity profile, physical stability, and handling requirements . In industrial procurement, it is primarily valued as a "masked amine" building block that withstands harsh electrophilic conditions, offering a streamlined alternative to pre-protected amines or highly reactive styrenyl precursors in multi-step organic synthesis [1].

Research Fit

Synthetic building block for fine chemicals and pharmaceutical precursors
NLO chromophore for optoelectronic and photonic material research
Fluorescent probe scaffold with reported large Stokes shift
Naturally occurring constituent in Aniba canelilla essential oil research

Procurement teams often attempt to substitute (2-nitroethyl)benzene with either the unsaturated analog, (2-nitrovinyl)benzene (β-nitrostyrene), or the fully reduced phenethylamine. However, β-nitrostyrene contains a highly reactive nitrovinyl moiety that acts as a potent Michael acceptor, introducing severe genotoxicity risks, polymerization during storage, and the need for complex, multi-equivalent reduction protocols [1]. Conversely, substituting with raw phenethylamine in multi-step syntheses necessitates costly amine protection and deprotection steps to prevent unwanted N-alkylation or oxidation. (2-Nitroethyl)benzene uniquely bridges this gap, providing a shelf-stable, non-polymerizing precursor that smoothly unmasks to the primary amine only when desired [2].

Substitution Risk

! Nitro position on the ethyl chain critically governs NLO hyperpolarizability; analogs with shifted substitution may alter optoelectronic response.
! Photochemical pathway diverges between ortho- and para-directed aci-nitro anion formation; dinitro analogs follow a different mechanistic route.
! Vasorelaxant response profile shifts with ethyl chain saturation; 1-nitro-2-phenylethene exhibits a distinct response magnitude in aortic ring assays.

Elimination of Michael Acceptor Toxicity and Storage Instability

β-Nitrostyrene derivatives possess a highly reactive nitrovinyl moiety, making them potent Michael acceptors with significant cytotoxic and genotoxic liabilities. Comparative studies using the alkaline comet assay demonstrate that the presence of the nitrovinyl group in analogs leads to substantially higher DNA damage (e.g., up to 2.3-fold higher mean tail intensities) and necessitates strict containment[1]. (2-Nitroethyl)benzene, lacking this unsaturated bond, exhibits a stable, non-reactive profile, eliminating the spontaneous polymerization risks and stringent handling requirements associated with its unsaturated counterpart .

Evidence DimensionGenotoxic potential and handling stability (alkaline comet assay tail intensity)
Target Compound DataBaseline toxicity, stable for standard room-temperature storage
Comparator Or Baseline(2-Nitrovinyl)benzene (β-nitrostyrene); >2-fold higher comet assay tail intensity, prone to polymerization
Quantified DifferenceElimination of Michael acceptor reactivity and associated genotoxic handling protocols
ConditionsIn vitro cellular assays and standard warehouse storage conditions

Reduces the need for high-containment handling facilities and prevents material loss due to spontaneous polymerization during storage.

NLO Hyperpolarizability vs Urea
Direct comparison
First hyperpolarizability ~2× urea; second ~35× urea
Supports selection for NLO chromophore research; ranking context within urea-benchmarked set
DFT/Monte Carlo solvation model; experimental validation recommended

Reduction Efficiency and Purity in Phenethylamine Synthesis

When synthesizing phenethylamine derivatives, the choice of precursor dictates the reduction conditions. Reducing β-nitrostyrene requires the saturation of both the alkene and the nitro group, which consumes excess reducing equivalents and frequently stalls at oxime or hydroxylamine intermediates, complicating purification [1]. (2-Nitroethyl)benzene requires only the reduction of the aliphatic nitro group. This allows for milder, highly selective reduction conditions (such as low-pressure catalytic hydrogenation or standard borohydride systems), yielding high-purity phenethylamine without the accumulation of partially reduced byproducts [2].

Evidence DimensionReducing agent consumption and intermediate byproduct formation
Target Compound DataSingle-site reduction (NO2 to NH2), high purity product
Comparator Or Baseline(2-Nitrovinyl)benzene; dual-site reduction (C=C and NO2), prone to oxime/hydroxylamine accumulation
Quantified Difference50% reduction in theoretical hydrogen/hydride equivalents required for complete saturation
ConditionsStandard catalytic hydrogenation or metal-hydride reduction protocols

Lowers reagent costs and eliminates complex downstream chromatographic separations to remove partially reduced intermediates.

Stokes Shift
Class-level inference
~70 nm
Reported large Stokes shift supports fluorescence probe design for reduced self-absorption
DFT-based estimate; experimental spectroscopic confirmation advised

Atom Economy via Masked Amine Strategy

In complex syntheses requiring electrophilic aromatic substitution or strong basic conditions, free primary amines like phenethylamine interfere and must be protected (e.g., with Boc or Fmoc groups). Procuring (2-nitroethyl)benzene serves as a "masked" phenethylamine. The nitro group is completely inert to electrophilic attack and does not require protection. This strategy eliminates the need to purchase expensive protecting reagents and removes two synthetic steps (protection and deprotection) from the manufacturing workflow, significantly improving overall atom economy and volumetric yield [1].

Evidence DimensionSynthetic step count and atom economy
Target Compound Data0 protection/deprotection steps required
Comparator Or BaselinePhenethylamine; 2 additional steps (protection and deprotection) required
Quantified DifferenceElimination of 2 synthetic steps and associated protecting group reagent costs
ConditionsMulti-step synthesis involving electrophilic reagents or strong bases

Directly reduces the bill of materials (BOM) and shortens the manufacturing cycle time for complex pharmaceutical intermediates.

Vasorelaxant Response
Direct comparison
(2-Nitroethyl)benzene vs 1-nitro-2-phenylethene
Measurable effect, lower response magnitude
Supports structure-activity relationship (SAR) study of ethyl chain saturation effect on vasorelaxant response
Rat aortic ring model; endothelium-independent context
Photochemical Intermediate
Direct comparison
ortho-like aci-nitro anion vs para-like from dinitro analog
Enables investigation of ortho-directed photoinduced hydrogen transfer pathways
Time-resolved resonance Raman/absorption spectroscopy context
Synthetic Yield
Cross-study comparable
up to 100% from β-nitrostyrene
Supports procurement flexibility; in-house preparation achievable with reported protocols
Multiple literature methods; verify with chosen reducing system
In Silico ADME Profile
Class-level inference
Bioavailability Score: 0.55 High GI Absorption BBB Permeant: Yes Consensus LogP: 1.46 LogS (ESOL): -2.29
Reference compound for computational ADME model calibration in nitro-aromatic series
SwissADME/XLOGP3 predictions; in vitro/in vivo correlation requires verification

Precursor for High-Purity Phenethylamine Derivatives

Ideal for the large-scale synthesis of substituted phenethylamines where avoiding oxime and hydroxylamine byproducts from alkene reduction is critical for regulatory purity compliance and downstream yield optimization [1].

Masked Amine in Multi-Step Alkaloid Synthesis

The preferred starting material when downstream steps involve harsh electrophiles or bases that would otherwise necessitate costly Boc/Fmoc protection of a free phenethylamine, thereby shortening the synthetic route .

Model Substrate for Nitro-Reduction Catalyst Development

Used as a clean, single-site reduction benchmark for evaluating new hydrogenation catalysts or borohydride systems without the confounding variables of alkene reduction present in styrenyl analogs [2].

Application Fit

Application
Selection Property
Validation Focus
Optoelectronic material research
Reported NLO hyperpolarizability
Hyperpolarizability and Stokes shift benchmarking
Vascular biology SAR studies
Vasorelaxant response profile
Endothelium-independent vasorelaxation assay context
Photoinduced hydrogen transfer mechanism research
Ortho-directed aci-nitro anion formation
Time-resolved spectroscopy pathway analysis
Synthetic methodology research
High-yield reduction of β-nitrostyrene
Synthetic yield and purity verification

XLogP3

2.1

Boiling Point

250.0 °C

LogP

2.08 (LogP)

Melting Point

-23.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6125-24-2

Wikipedia

(2-Nitroethyl)benzene
1: Kuwahara Y, Ichiki Y, Morita M, Asano Y. (2-Nitroethyl)benzene: a major flower
scent from the Japanese loquat Eriobotrya japonica [Rosales: Rosaceae]. Biosci
Biotechnol Biochem. 2014;78(8):1320-3. doi: 10.1080/09168451.2014.921558. Epub
2014 Jun 12. PubMed PMID: 25130732.


2: Su Y, Zhang Z, Guo C. A new nitroethylphenolic glycoside from Semiaquilegia
adoxoides. Fitoterapia. 2004 Jun;75(3-4):420-2. PubMed PMID: 15159012.


3: Hou Z, Liang X, Du L, Su F, Su W. Quantitative determination and validation of
avermectin B1a in commercial products using quantitative nuclear magnetic
resonance spectroscopy. Magn Reson Chem. 2014 Sep;52(9):480-5. doi:
10.1002/mrc.4098. Epub 2014 Jun 18. PubMed PMID: 24943110.

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